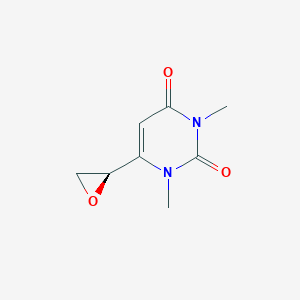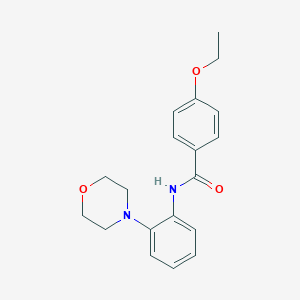
Alanyl-prolyl-glycyl-tryptophanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanyl-prolyl-glycyl-tryptophanamide (APGW-amide) is a peptide that has gained attention in the scientific community due to its potential applications in various fields, including medicine and biotechnology. This peptide has been synthesized using various methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
Alanyl-prolyl-glycyl-tryptophanamide has potential applications in various fields of scientific research, including drug discovery, neuroscience, and cancer research. In drug discovery, Alanyl-prolyl-glycyl-tryptophanamide can be used as a lead compound to develop new drugs for the treatment of various diseases. In neuroscience, Alanyl-prolyl-glycyl-tryptophanamide has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. In cancer research, Alanyl-prolyl-glycyl-tryptophanamide has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
Mécanisme D'action
The mechanism of action of Alanyl-prolyl-glycyl-tryptophanamide is not fully understood, but it is believed to act on the G protein-coupled receptor (GPCR) system. Alanyl-prolyl-glycyl-tryptophanamide has been shown to bind to the GPCR, resulting in the activation of downstream signaling pathways. This activation can lead to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Alanyl-prolyl-glycyl-tryptophanamide has been shown to have various biochemical and physiological effects, including anxiolytic and antidepressant effects, inhibition of cancer cell growth, and regulation of the immune system. In animal studies, Alanyl-prolyl-glycyl-tryptophanamide has been shown to reduce anxiety and depression-like behaviors, making it a potential candidate for the treatment of anxiety and depression. In cancer research, Alanyl-prolyl-glycyl-tryptophanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Alanyl-prolyl-glycyl-tryptophanamide has also been shown to regulate the immune system by modulating the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Alanyl-prolyl-glycyl-tryptophanamide in lab experiments is its potential to act as a lead compound for the development of new drugs. Alanyl-prolyl-glycyl-tryptophanamide has been shown to have various biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. However, one limitation of using Alanyl-prolyl-glycyl-tryptophanamide in lab experiments is its cost. Alanyl-prolyl-glycyl-tryptophanamide is a peptide, and the synthesis of peptides can be expensive and time-consuming.
Orientations Futures
There are many potential future directions for the study of Alanyl-prolyl-glycyl-tryptophanamide. One direction is the development of new drugs based on Alanyl-prolyl-glycyl-tryptophanamide. Alanyl-prolyl-glycyl-tryptophanamide has been shown to have various biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. Another direction is the study of the mechanism of action of Alanyl-prolyl-glycyl-tryptophanamide. The exact mechanism of action of Alanyl-prolyl-glycyl-tryptophanamide is not fully understood, and further research is needed to elucidate its mode of action. Finally, the study of the potential side effects of Alanyl-prolyl-glycyl-tryptophanamide is also an important future direction. While Alanyl-prolyl-glycyl-tryptophanamide has been shown to have various potential benefits, it is important to understand any potential side effects before it can be used in clinical settings.
Conclusion
In conclusion, Alanyl-prolyl-glycyl-tryptophanamide is a peptide that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the potential of Alanyl-prolyl-glycyl-tryptophanamide, its potential benefits make it an exciting area of study in the scientific community.
Méthodes De Synthèse
Alanyl-prolyl-glycyl-tryptophanamide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide is synthesized on a solid support, and the amino acids are added one by one in a specific order. In solution-phase peptide synthesis, the amino acids are dissolved in a solvent, and the peptide bond is formed using a coupling agent. Both methods have been used to synthesize Alanyl-prolyl-glycyl-tryptophanamide, and the purity of the peptide can be verified using high-performance liquid chromatography (HPLC).
Propriétés
Numéro CAS |
126675-52-3 |
|---|---|
Nom du produit |
Alanyl-prolyl-glycyl-tryptophanamide |
Formule moléculaire |
C21H28N6O4 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
N-[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H28N6O4/c1-12(22)21(31)27-8-4-7-17(27)20(30)25-11-18(28)26-16(19(23)29)9-13-10-24-15-6-3-2-5-14(13)15/h2-3,5-6,10,12,16-17,24H,4,7-9,11,22H2,1H3,(H2,23,29)(H,25,30)(H,26,28)/t12-,16-,17?/m0/s1 |
Clé InChI |
UIBASYXNWHWBOR-UBZWXBNLSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCCC1C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)N |
SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)N |
SMILES canonique |
CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)N |
Séquence |
APGW |
Synonymes |
Ala-Pro-Gly-Trp-NH2 alanyl-prolyl-glycyl-tryptophanamide APGW-amide APGWamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)
![2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)
![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)



![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)